4-(3,5-Dichlorophenoxy)-6-chloropyrimidine
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Overview
Description
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine is a chemical compound that features a pyrimidine ring substituted with a 3,5-dichlorophenoxy group and an additional chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine typically involves the reaction of 3,5-dichlorophenol with 6-chloropyrimidine under specific conditions. The reaction may be catalyzed by bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) and carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in solvents such as DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: Products may include derivatives with substituted amine or thiol groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenoxyacetic Acid: A herbicide analogue with similar structural features.
3-(3,5-Dichlorophenoxy)benzaldehyde: Another compound with a 3,5-dichlorophenoxy group, used in different chemical applications
Uniqueness
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H5Cl3N2O |
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Molecular Weight |
275.5 g/mol |
IUPAC Name |
4-chloro-6-(3,5-dichlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-7(12)3-8(2-6)16-10-4-9(13)14-5-15-10/h1-5H |
InChI Key |
SVAIQZJHJGHTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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